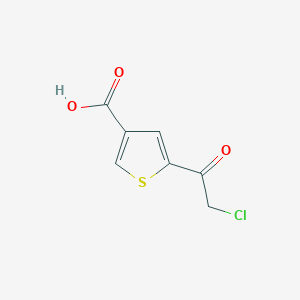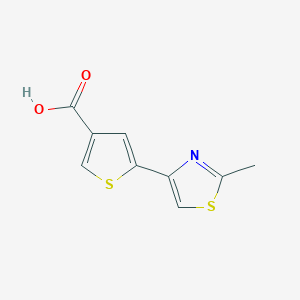
5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole
Übersicht
Beschreibung
The compound “5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is substituted at the 1-position with a 4-methanesulfonylphenyl group and at the 5-position with a chloromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrazole ring, a phenyl ring, a sulfonyl group, and a chloromethyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl group and the electron-donating phenyl group. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group might increase its polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Docking Studies
The crystal structure of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole has been determined using X-ray crystallography, revealing the tetrazole rings to be essentially planar. The structure was further analyzed through molecular docking studies to comprehend its orientation and interaction within the active site of the cyclooxygenase-2 enzyme, comparing it with bioassay studies as COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis and Chemical Transformation
A method for facile synthesis of 5(6)-(chloromethyl)benzimidazoles has been developed, involving the elimination of sulfur dioxide to create valuable synthetic intermediates. This approach allows for the synthesis of polysubstituted 5(6)-(chloromethyl)benzimidazoles incorporating base-sensitive substituents under acidic conditions (Pete, Szokol, & Tőke, 2008).
Crystallographic Insights
Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1H-tetrazole was observed during a cyclization reaction, with its molecular structure ascertained using X-ray crystallography. The intermolecular interactions and molecular docking studies were carried out to understand the interactions of the compounds within the active site of the cyclooxygenase-2 enzyme, followed by a comparison study with the celecoxib drug (Al-Hourani et al., 2018).
Reactions and Mechanisms
Studies on TiCl4 promoted ring expansion reactions of 5-hydroxy-methyl-2-isoxazoline-2-oxide methanesulfonates have been conducted to explore the reaction mechanism, proposing a key intermediate in the formation of the products (Harada et al., 1993).
Safety And Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(4-methylsulfonylphenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2S/c1-17(15,16)8-4-2-7(3-5-8)14-9(6-10)11-12-13-14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBNOEHNPPKVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



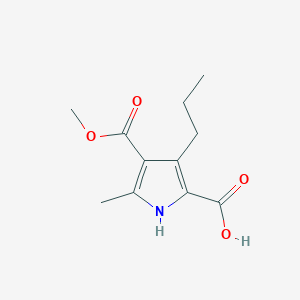
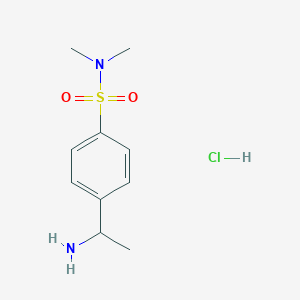
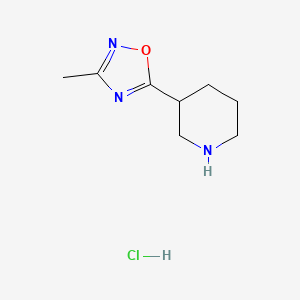
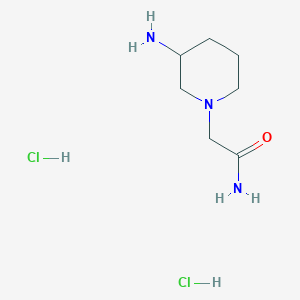
![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)
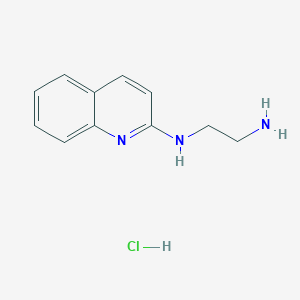
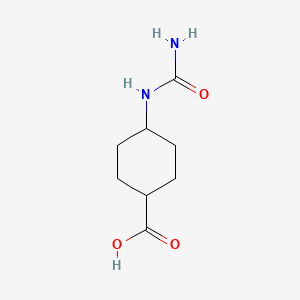
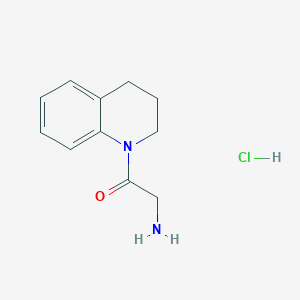
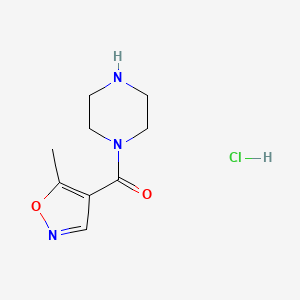
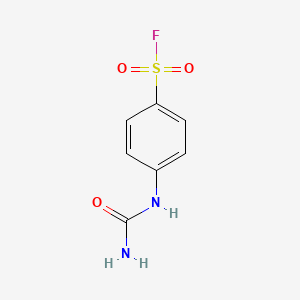
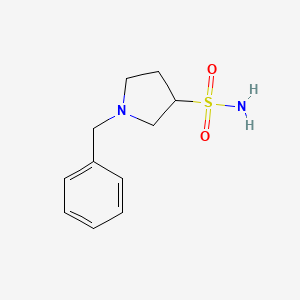
![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)
